N-(2-methoxy-5-methylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-9-3-6-14(22-2)13(7-9)18-23(20,21)10-4-5-11-12(8-10)17-15(19)16-11/h3-8,18H,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINBRHFPPVUCQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves multiple steps, including the formation of the benzodiazole core and the introduction of the sulfonamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by sulfonation using sulfonyl chlorides or sulfonic acids.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : Benzoxazole analogs (e.g., 8PU) exhibit reduced planarity due to oxygen substitution, which may alter binding affinity compared to nitrogen-rich benzodiazoles .
- Synthetic Accessibility : Yields for benzodiazole-sulfonamides vary widely (13–66%), influenced by steric hindrance from substituents and reaction conditions (e.g., iron/copper catalysis) .
Physicochemical Properties
- Molecular Weight : Benzodiazole-sulfonamides typically range from 450–550 g/mol, aligning with Lipinski’s rules for drug-likeness .
- Solubility : Sulfonamide groups improve aqueous solubility, but methoxy and methyl substituents may reduce it. For example, 7b has moderate solubility in DMSO (>10 mM) .
- Stability : Benzodiazoles with electron-withdrawing substituents (e.g., sulfonamide) exhibit greater thermal stability than benzoxazoles .
Data Tables
Table 2: Structural Comparison of Substituents
| Compound | Position 5 Substituent | Position 2 Substituent | Heterocycle Type |
|---|---|---|---|
| Target Compound | Sulfonamide | 2-Methoxy-5-methylphenyl | 1,3-Benzodiazole |
| 7b | 3,4-Dimethoxyphenylsulfonamide | 3-(Benzyloxy)phenoxy | 1,3-Benzodiazole |
| 8PU | Sulfonamide | Bromine, 3-methyl-6-hydroxyl | Benzoxazole |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, particularly its anticancer and antimicrobial properties, based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O4S |
| Molecular Weight | 334.39 g/mol |
| LogP | 3.5235 |
| Polar Surface Area | 45.789 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have demonstrated that derivatives of benzodiazole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown selective cytotoxic effects against various cancer cell lines.
Case Study: MDA-MB-231 Cell Line
In a study examining the effects of related sulfonamide compounds on the MDA-MB-231 breast cancer cell line, it was found that certain derivatives could induce apoptosis effectively. The mechanism involved increased annexin V-FITC positivity, indicating enhanced apoptotic activity compared to controls .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Compounds in this class have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Bacillus subtilis | 20 |
The minimal inhibitory concentrations (MICs) indicate that while the compound exhibits some antibacterial properties, it is particularly effective against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis.
Mechanistic Insights
The mechanism of action for the anticancer and antimicrobial activities appears to be related to the inhibition of specific enzymes or pathways crucial for cell survival and proliferation. For example, sulfonamide derivatives are known to inhibit carbonic anhydrases, which play a role in tumor growth and bacterial metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
